molecular formula C22H18FN3O2 B4426181 N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-4-methylbenzamide

N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-4-methylbenzamide

货号 B4426181
分子量: 375.4 g/mol
InChI 键: RLZLDSDLHOXJOY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-4-methylbenzamide, commonly known as 'TAK-659', is a small molecule inhibitor that selectively targets the protein kinase BTK (Bruton's Tyrosine Kinase). BTK is an important mediator of B-cell receptor signaling and is involved in the pathogenesis of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

作用机制

BTK is a key mediator of B-cell receptor signaling, which plays a critical role in the survival and proliferation of B-cells in N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-4-methylbenzamide and NHL. TAK-659 selectively binds to the ATP-binding site of BTK and inhibits its activity, leading to downstream inhibition of B-cell receptor signaling and induction of apoptosis in B-cells.
Biochemical and physiological effects:
TAK-659 has been shown to selectively inhibit BTK activity and induce apoptosis in B-cells, without affecting other kinases or normal cells. In preclinical models, TAK-659 has demonstrated potent antitumor activity and favorable pharmacokinetic properties. In clinical trials, TAK-659 has shown promising efficacy and safety profiles in patients with B-cell malignancies.

实验室实验的优点和局限性

The advantages of using TAK-659 in lab experiments include its selective inhibition of BTK activity, potent antitumor activity, and favorable pharmacokinetic properties. However, the limitations of using TAK-659 in lab experiments include its specificity for B-cell malignancies and the potential for off-target effects in other cell types.

未来方向

There are several potential future directions for research on TAK-659. These include:
1. Combination therapy: TAK-659 may be used in combination with other targeted therapies or chemotherapy to enhance its antitumor activity and overcome resistance.
2. Biomarker identification: Biomarkers may be identified to predict response to TAK-659 and guide patient selection for clinical trials.
3. Mechanism of resistance: The mechanisms of resistance to TAK-659 may be elucidated to develop strategies to overcome resistance.
4. Safety and tolerability: The safety and tolerability of TAK-659 may be further evaluated in clinical trials, including long-term follow-up studies.
5. Other BTK inhibitors: The efficacy and safety of other BTK inhibitors may be compared to TAK-659 to identify the optimal treatment for B-cell malignancies.
In conclusion, TAK-659 is a promising small molecule inhibitor that selectively targets BTK and has shown potent antitumor activity in preclinical models of B-cell malignancies. Further research is needed to fully understand its mechanism of action, optimize its use in clinical practice, and identify strategies to overcome resistance.

科学研究应用

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-4-methylbenzamide and NHL. In vitro studies have shown that TAK-659 selectively inhibits BTK activity and induces apoptosis in B-cell lines and primary B-cells from this compound patients. In vivo studies have demonstrated that TAK-659 inhibits tumor growth in xenograft models of this compound and NHL.

属性

IUPAC Name

N-[7-(4-fluorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2/c1-13-2-4-15(5-3-13)21(28)26-22-24-12-18-19(25-22)10-16(11-20(18)27)14-6-8-17(23)9-7-14/h2-9,12,16H,10-11H2,1H3,(H,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZLDSDLHOXJOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-4-methylbenzamide
Reactant of Route 3
Reactant of Route 3
N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-4-methylbenzamide
Reactant of Route 4
Reactant of Route 4
N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-4-methylbenzamide
Reactant of Route 5
Reactant of Route 5
N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-4-methylbenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-4-methylbenzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。